molecular formula C14H23NO B3989079 N-[2-(1-adamantyl)ethyl]acetamide

N-[2-(1-adamantyl)ethyl]acetamide

Cat. No.: B3989079
M. Wt: 221.34 g/mol
InChI Key: HXAYZRXULAPTTH-UHFFFAOYSA-N
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Description

N-[2-(1-Adamantyl)ethyl]acetamide is a synthetic organic compound featuring a robust adamantane moiety linked to an acetamide group via an ethyl spacer. This structure classifies it as a valuable intermediate in medicinal chemistry and chemical biology research. The adamantane group is a well-known pharmacophore that significantly enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes and increase metabolic stability . Researchers utilize such adamantane-containing acetamides as versatile building blocks in the synthesis of more complex molecules. For instance, structurally similar adamantylacetamide compounds have been used in the development of potential psychotropic agents and in the creation of molecules that interact with biological targets like the N-formyl peptide receptor in immune cells . The mechanism of action for adamantane derivatives in biological systems is often multifaceted; they can function as ionophores, facilitating the transport of ions like calcium across cell membranes, which is a critical process in cell signaling . Furthermore, incorporation of the adamantyl group into various molecular scaffolds has been shown to yield compounds with antimicrobial and anti-inflammatory properties in preclinical studies . This compound is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals in accordance with prudent laboratory practices.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-10(16)15-3-2-14-7-11-4-12(8-14)6-13(5-11)9-14/h11-13H,2-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAYZRXULAPTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-adamantyl)ethyl]acetamide typically involves the reaction of 1-adamantylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the by-products. The general reaction scheme is as follows:

  • Reaction with Acetic Anhydride:

    • 1-Adamantylamine + Acetic Anhydride → this compound + Acetic Acid
  • Reaction with Acetyl Chloride:

    • 1-Adamantylamine + Acetyl Chloride → this compound + Hydrochloric Acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-[2-(1-adamantyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The adamantyl group can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new substituents.

Major Products:

    Oxidation: this compound N-oxide

    Reduction: N-[2-(1-adamantyl)ethyl]amine

    Substitution: Various substituted adamantyl derivatives

Scientific Research Applications

N-[2-(1-adamantyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyl)ethyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group provides steric hindrance and stability, which can enhance the compound’s binding affinity and selectivity. Pathways involved may include inhibition of viral replication or disruption of bacterial cell walls.

Comparison with Similar Compounds

Research Findings and Data Analysis

Table 2: Experimental Data from Structural Analogs

Property This compound (Inferred) N-[2-(2-nitroimidazol-1-yl)ethyl]acetamide N-[2-(diisopropylamino)ethyl]-2-chloroacetamide
LogP (Lipophilicity) ~3.5 (estimated) 1.2 2.8
Melting Point (°C) 180–200 (predicted) 145–148 95–98
Biological Half-life (h) >12 (projected) 2.5 6.0

Key Observations:

  • Adamantyl’s high LogP suggests superior lipid membrane penetration compared to nitroimidazole derivatives .
  • The rigid structure may increase melting points relative to flexible analogs (e.g., ).

Q & A

Q. How is the stability of this compound validated under varying storage and physiological conditions?

  • Methodological Answer:
  • Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • pH Stability: Incubate in buffers (pH 1–9) and analyze degradation products via LC-MS.
  • Long-Term Stability: Store at -20°C, 4°C, and 25°C; assess monthly for 12+ months.
    Data are benchmarked against ICH guidelines for pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.